molecular formula C17H20N2O B2742383 8-Methyl-2-(4-methylpiperidin-1-yl)quinoline-3-carbaldehyde CAS No. 938139-16-3

8-Methyl-2-(4-methylpiperidin-1-yl)quinoline-3-carbaldehyde

Cat. No.: B2742383
CAS No.: 938139-16-3
M. Wt: 268.36
InChI Key: YWZBYUVTWGXJOT-UHFFFAOYSA-N
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Description

8-Methyl-2-(4-methylpiperidin-1-yl)quinoline-3-carbaldehyde is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This particular compound features a quinoline core substituted with a methyl group and a piperidine ring, making it a unique and potentially valuable molecule for various scientific research and industrial applications.

Preparation Methods

The synthesis of 8-Methyl-2-(4-methylpiperidin-1-yl)quinoline-3-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized using classical methods such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Substitution Reactions:

    Aldehyde Functionalization:

Industrial production methods may involve optimizing these synthetic routes to increase yield and reduce costs, often employing catalysts and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

8-Methyl-2-(4-methylpiperidin-1-yl)quinoline-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The quinoline ring can undergo electrophilic substitution reactions, where the methyl and piperidine groups can be further functionalized using reagents like halogens or nitro compounds.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various functionalized quinoline derivatives.

Scientific Research Applications

8-Methyl-2-(4-methylpiperidin-1-yl)quinoline-3-carbaldehyde has several scientific research applications:

    Medicinal Chemistry: It serves as a lead compound for developing new drugs due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Biological Studies: The compound is used in studying molecular interactions and pathways, particularly those involving quinoline derivatives.

    Industrial Applications: It is employed in the synthesis of dyes, catalysts, and other industrial chemicals due to its versatile chemical structure.

Mechanism of Action

The mechanism of action of 8-Methyl-2-(4-methylpiperidin-1-yl)quinoline-3-carbaldehyde involves its interaction with various molecular targets. Quinoline derivatives are known to inhibit enzymes like DNA gyrase and topoisomerase, which are crucial for DNA replication and cell division. This inhibition leads to the disruption of bacterial and cancer cell proliferation . The compound may also interact with other cellular pathways, contributing to its diverse biological activities.

Comparison with Similar Compounds

Similar compounds to 8-Methyl-2-(4-methylpiperidin-1-yl)quinoline-3-carbaldehyde include other quinoline derivatives such as:

    Chloroquine: An antimalarial drug with a similar quinoline core but different substituents.

    Camptothecin: An anticancer agent that also features a quinoline structure.

    Mepacrine: Another antimalarial drug with a quinoline scaffold.

What sets this compound apart is its unique combination of a piperidine ring and an aldehyde group, which may confer distinct biological activities and chemical reactivity.

Properties

IUPAC Name

8-methyl-2-(4-methylpiperidin-1-yl)quinoline-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O/c1-12-6-8-19(9-7-12)17-15(11-20)10-14-5-3-4-13(2)16(14)18-17/h3-5,10-12H,6-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWZBYUVTWGXJOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC3=C(C=CC=C3C=C2C=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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